![molecular formula C36H29NP2 B3054059 Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- CAS No. 579490-49-6](/img/structure/B3054059.png)
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-
Overview
Description
“Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]-” is an organic compound . It is also known by its other names such as “2- (diphenylphosphino)aniline”, “2- (diphenylphosphanyl)aniline”, “2- (Diphenylphosphino)phenylamine”, “(2-Aminophenyl)diphenylphosphine”, and "2- (diphenylphosphino)benzenamine" .
Synthesis Analysis
The synthesis of this compound generally involves the reaction of diphenylphosphine and o-iodoaniline . The exact conditions and procedures for this synthesis may vary and are often proprietary to the manufacturer .Molecular Structure Analysis
The molecular formula of this compound is C18H16NP . The molecular weight is 277.3 . The exact molecular structure can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Physical And Chemical Properties Analysis
This compound has a melting point of 81-82 °C and a predicted boiling point of 408.3±28.0 °C . It is soluble in organic solvents such as ethanol but is insoluble in water . The predicted pKa is 2.73±0.10 .Scientific Research Applications
Synthesis and Catalysis : This chemical is used in the synthesis of various complexes and catalysis in reactions. For instance, it's involved in the synthesis and characterization of amido pincer complexes of lithium and nickel, which have applications in the Kumada Cross-Coupling reaction (Sun, Wang, & Wang, 2008). Additionally, it's used in the synthesis, structural characterization, and luminescent properties of Cu(I) complexes (Hou et al., 2011).
Photophysical and Electrochemical Properties : This compound plays a role in the study of the photophysical and electrochemical properties of heteroleptic Copper(I) complexes. These properties are crucial for applications in electroluminescent devices, photoredox catalysis, and solar-to-fuels conversion (Leoni et al., 2018).
Organometallic Chemistry : In the field of organometallic chemistry, it is utilized in the preparation and characterization of palladium(II) and platinum(II) metal complexes with iminophosphine ligands. These complexes have shown potential as pre-catalysts in Heck and Suzuki cross-coupling reactions, which are significant in organic synthesis (Chiririwa et al., 2013).
Material Science : This compound is significant in material science, particularly in the synthesis of novel organic ultraviolet photodetectors using Copper(I) complexes. These photodetectors have potential applications in electronic and optoelectronic devices (Liu et al., 2013).
Polymer Science : In polymer science, it's used in the synthesis of novel soluble and thermally stable polyimides, which are derived from 4-(4-diphenylphosphino)phenyl-2,6-bis(4-aminophenyl)pyridine. These polyimides are known for their excellent thermal stability and flame retardancy, making them suitable for high-performance materials applications (Chen et al., 2020).
properties
IUPAC Name |
2-diphenylphosphanyl-N-(2-diphenylphosphanylphenyl)aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H29NP2/c1-5-17-29(18-6-1)38(30-19-7-2-8-20-30)35-27-15-13-25-33(35)37-34-26-14-16-28-36(34)39(31-21-9-3-10-22-31)32-23-11-4-12-24-32/h1-28,37H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZDLMABXHCSPQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3NC4=CC=CC=C4P(C5=CC=CC=C5)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H29NP2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60466401 | |
Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
CAS RN |
579490-49-6 | |
Record name | Benzenamine, 2-(diphenylphosphino)-N-[2-(diphenylphosphino)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60466401 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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